4-[(2-Aminopyridin-3-yl)oxy]butanenitrile is a chemical compound characterized by its unique structure that includes a butanenitrile moiety connected to a pyridine derivative. Its molecular formula is C₈H₁₀N₃O, and it features a pyridin-3-yl group with an amino substitution, which contributes to its potential biological activity. The presence of the nitrile group enhances its reactivity and interaction with various biological targets.
There is no documented information regarding the mechanism of action of 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile. Without knowledge of its intended use or biological activity, it is impossible to speculate on its potential mechanisms.
These reactions are essential for modifying the compound for further applications in medicinal chemistry and other fields.
The synthesis of 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile typically involves several steps:
These methods can vary based on the availability of starting materials and desired purity levels.
4-[(2-Aminopyridin-3-yl)oxy]butanenitrile has several potential applications:
Interaction studies involving 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile typically focus on its binding affinity to biological targets, such as enzymes or receptors. These studies can involve:
Such studies are crucial for understanding its potential therapeutic effects and optimizing its structure for enhanced activity.
Several compounds share structural similarities with 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile, which can provide insights into its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Aminopyridine | Amino group on pyridine | Basic properties; used in pharmaceuticals |
3-Pyridinecarboxylic acid | Carboxylic acid instead of nitrile | Involved in metabolic pathways |
4-Pyridinylbutyronitrile | Similar butyronitrile structure | Potentially different biological activities |
The uniqueness of 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile lies in the combination of both the pyridine and nitrile functionalities, which may offer distinct reactivity and biological profiles compared to these similar compounds.
4-[(2-Aminopyridin-3-yl)oxy]butanenitrile is systematically identified by the following properties:
Property | Value |
---|---|
IUPAC Name | 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile |
Molecular Formula | C₉H₁₁N₃O |
Molecular Weight | 177.20 g/mol |
CAS Registry Number | 1152561-49-3 |
SMILES Notation | N#CCCCOC1=CC=CN=C1N |
InChIKey | XKABJYQDMJTNGQ-UHFFFAOYSA-N |
The compound features a butanenitrile chain (CH₂CH₂CH₂CN) connected via an ether oxygen to the 3-position of a 2-aminopyridine ring. This configuration introduces both nucleophilic (amine) and electrophilic (nitrile) reactivity sites, enabling participation in diverse synthetic pathways.
4-[(2-Aminopyridin-3-yl)oxy]butanenitrile belongs to two critical chemical classes:
Key structural attributes include:
This compound’s dual functionality makes it a strategic intermediate in multiple domains:
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Alkylated pyridine derivatives |
Palladium-Catalyzed Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol | Biaryl nitriles |
Cycloaddition | NaN₃, CuI, DMSO | Tetrazole analogs |
The compound’s adaptability underscores its role in advancing both small-molecule therapeutics and functional materials. Ongoing research focuses on optimizing its reactivity profile for high-yield, sustainable syntheses.
4-[(2-Aminopyridin-3-yl)oxy]butanenitrile possesses the molecular formula C9H11N3O with a molecular weight of 177.21 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 1152561-49-3 and exhibits the International Union of Pure and Applied Chemistry name 4-[(2-aminopyridin-3-yl)oxy]butanenitrile [1] [3]. The Simplified Molecular Input Line Entry System representation is NC1=NC=CC=C1OCCCC#N, while the International Chemical Identifier key is designated as OQIBPHLVJUJDNC-UHFFFAOYSA-N [1] [2].
The molecular structure contains thirteen heavy atoms arranged in a single ring system with four rotatable bonds, providing considerable conformational flexibility [4]. The compound demonstrates structural isomerism potential through positional variations of the amino group on the pyridine ring, though the specific 2-aminopyridin-3-yl configuration represents the defined isomeric form [5]. Alternative positional isomers would include 3-aminopyridine and 4-aminopyridine derivatives, each exhibiting distinct physicochemical properties due to differing electronic environments and hydrogen bonding capabilities [5] [6].
Property | Value |
---|---|
Molecular Formula | C9H11N3O |
Molecular Weight | 177.21 g/mol |
CAS Number | 1152561-49-3 |
InChI Key | OQIBPHLVJUJDNC-UHFFFAOYSA-N |
Heavy Atoms Count | 13 |
Rotatable Bonds | 4 |
Number of Rings | 1 |
The molecular architecture of 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile incorporates five distinct functional moieties that collectively determine its chemical behavior and physicochemical characteristics [7] [8]. The pyridine ring constitutes a six-membered aromatic heterocycle containing nitrogen at position one, providing electron-deficient aromatic character and serving as the central structural framework [9] [10].
The primary amino group positioned at the second carbon of the pyridine ring functions as a basic nitrogen center capable of hydrogen bond formation and protonation under acidic conditions [11] [12]. This amino functionality exhibits characteristic nucleophilic properties and contributes significantly to the compound's polar surface area of 72 square angstroms [4].
The ether linkage connecting the pyridine ring to the aliphatic chain represents a flexible C-O-C bond that permits conformational rotation and influences the compound's overall molecular geometry [7] [13]. This ether functionality typically demonstrates chemical stability under neutral conditions while remaining susceptible to cleavage under strongly acidic or basic environments [13] [14].
The terminal nitrile group features a carbon-nitrogen triple bond characterized by high polarity and linear geometry [7] [15]. Nitrile functionalities typically exhibit distinctive infrared absorption characteristics and serve as versatile synthetic intermediates for various chemical transformations [15].
The four-carbon aliphatic chain provides a flexible spacer between the aromatic and nitrile moieties, contributing to the compound's overall molecular flexibility and influencing its three-dimensional conformation [4].
Functional Group | Position/Description | Chemical Significance |
---|---|---|
Pyridine Ring | Six-membered aromatic heterocycle | Electron-deficient aromatic character |
Primary Amino Group | Position 2 of pyridine ring | Basic nitrogen, hydrogen bonding capability |
Ether Linkage | Connecting pyridine to alkyl chain | Flexible bond, conformational freedom |
Nitrile Group | Terminal C≡N triple bond | High polarity, linear geometry |
Alkyl Chain | Four-carbon linear spacer | Conformational flexibility |
The solubility profile of 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile reflects the compound's amphiphilic nature, incorporating both polar and nonpolar structural elements [4] [16]. The calculated logarithmic partition coefficient of 0.43 indicates moderate hydrophilicity, suggesting reasonable water solubility while maintaining some lipophilic character [4]. This balanced polarity profile results from the polar amino and nitrile functionalities counteracted by the aromatic pyridine ring and aliphatic chain segments.
The compound's hydrogen bonding characteristics significantly influence its solubility behavior, with four hydrogen bond acceptors and one hydrogen bond donor facilitating interactions with protic solvents [4]. The amino group provides both hydrogen bond donor and acceptor capabilities, while the pyridine nitrogen and nitrile functionality serve as additional hydrogen bond acceptors [11].
Chemical stability considerations for ether-linked pyridine derivatives indicate enhanced stability compared to ester analogs under physiological conditions [13] [14]. The ether linkage demonstrates resistance to hydrolytic cleavage under neutral pH conditions, contributing to the compound's overall structural integrity [13]. However, the amino functionality may undergo protonation in acidic environments, potentially affecting solubility and stability profiles [5].
The pyridine ring system provides inherent stability through aromatic delocalization, while the nitrile group remains chemically inert under mild conditions [7] [15]. The combination of these structural features suggests favorable stability characteristics for storage and handling under standard laboratory conditions.
The thermal properties of 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile reflect the combined contributions of its constituent functional groups and intermolecular interactions [17] [5]. Aminopyridine derivatives typically exhibit melting points ranging from 311 to 316 degrees Fahrenheit (155 to 158 degrees Celsius) depending on substitution patterns and crystal packing arrangements [5]. The presence of the ether linkage and extended aliphatic chain may influence these thermal transition temperatures through altered intermolecular hydrogen bonding patterns.
Infrared spectroscopic analysis provides definitive identification of the compound's functional groups through characteristic absorption frequencies [15] [18]. The nitrile functionality exhibits a sharp, intense absorption band between 2220 and 2240 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration [15]. This frequency range reflects the aromatic conjugation with the pyridine system, which typically shifts nitrile absorptions to lower frequencies compared to aliphatic analogs [15].
The primary amino group demonstrates characteristic nitrogen-hydrogen stretching vibrations appearing as a doublet between 3300 and 3500 wavenumbers, corresponding to symmetric and antisymmetric stretching modes [18]. Additional amino group vibrations include deformation bands between 1590 and 1650 wavenumbers [18].
The ether linkage contributes carbon-oxygen stretching absorptions in the 1000 to 1300 wavenumber region, while the pyridine ring exhibits multiple aromatic carbon-carbon and carbon-nitrogen stretching vibrations between 1400 and 1600 wavenumbers [7] [18].
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns [19] [20]. Proton nuclear magnetic resonance analysis reveals aromatic pyridine protons between 6.5 and 8.5 parts per million, amino protons between 4.5 and 6.5 parts per million, and aliphatic chain protons between 1.5 and 4.5 parts per million [19] [20]. The ether-linked methylene protons typically appear between 4.0 and 4.5 parts per million due to the deshielding effect of the adjacent oxygen atom [19].
Carbon-13 nuclear magnetic resonance spectroscopy identifies the nitrile carbon between 115 and 120 parts per million, while pyridine ring carbons span the 100 to 160 parts per million range [20]. The aliphatic chain carbons appear in the typical alkyl region between 20 and 80 parts per million.
Spectroscopic Technique | Assignment | Expected Range |
---|---|---|
Infrared Spectroscopy | Nitrile C≡N stretch | 2220-2240 cm⁻¹ |
Infrared Spectroscopy | Amino N-H stretch | 3300-3500 cm⁻¹ |
Infrared Spectroscopy | Ether C-O stretch | 1000-1300 cm⁻¹ |
Proton Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.5 ppm |
Proton Nuclear Magnetic Resonance | Amino protons | 4.5-6.5 ppm |
Proton Nuclear Magnetic Resonance | Ether methylene | 4.0-4.5 ppm |
Carbon-13 Nuclear Magnetic Resonance | Nitrile carbon | 115-120 ppm |
Carbon-13 Nuclear Magnetic Resonance | Pyridine carbons | 100-160 ppm |